N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2,3-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: As a sulfonamide, it may have antimicrobial properties and could be explored for therapeutic use.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-Methylphenyl)-2-[N-(2,3-Dimethylphenyl)methanesulfonamido]acetamide: A structurally similar compound with potential differences in activity and properties.
Uniqueness
N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be explored in various applications, from drug development to material science.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-5-4-6-16(13(12)2)20(24(3,22)23)11-17(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYIAQDPDCDUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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